molecular formula C19H18FN5O B2801301 N-{1-[6-(2-氟苯基)吡啶并[3,4-d]嘧啶-3-基]吡咯烷-3-基}-1H-吡咯-2-甲酰胺 CAS No. 1396759-13-9

N-{1-[6-(2-氟苯基)吡啶并[3,4-d]嘧啶-3-基]吡咯烷-3-基}-1H-吡咯-2-甲酰胺

货号: B2801301
CAS 编号: 1396759-13-9
分子量: 351.385
InChI 键: PNRBVODWSGWPBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The molecule has a molecular formula of C19H18FN5O and a molecular weight of 351.385.


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The pyrrolidine nitrogen represents a privileged position for substitutions, with 92% of all US FDA approved pyrrolidine drugs being substituted at the N −1 position .


Molecular Structure Analysis

The structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridazine ring, on the other hand, is a planar, aromatic ring that contributes to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and pyridazine rings . The pyrrolidine ring, due to its nucleophilicity, is a site for potential substitutions .

科学研究应用

合成和表征

N-{1-[6-(2-氟苯基)嘧啶-3-基]吡咯烷-3-基}-1H-吡咯-2-甲酰胺以及具有类似结构的化合物已通过包括水介导的合成和三组分反应在内的多种方法合成。这些化合物已使用 FT-IR、NMR、X 射线衍射和计算化学方法等技术表征,以探索其性质和潜在应用。例如,相关化合物的合成已证明了它们在表现出非线性光学 (NLO) 特性的潜力,并且分子对接分析表明它们在抑制微管蛋白聚合中的可能作用,表明具有潜在的抗癌活性 (Jayarajan 等人,2019)

抗结核和抗菌活性

已设计、合成并显示出具有有效抗结核和抗菌活性的与 N-{1-[6-(2-氟苯基)嘧啶-3-基]吡咯烷-3-基}-1H-吡咯-2-甲酰胺在结构上相关的化合物。这些活性通过微孔板阿拉马蓝分析方法和计算机对接研究进行评估,这表明这些化合物可以作为进一步开发抗结核药物的支架 (Bodige 等人,2019)(Bodige 等人,2020)

酶和细胞靶标的潜在抑制剂

对相关化合物的进一步研究探索了它们与生物靶标的结合模式和相互作用,例如微管蛋白的秋水仙碱结合位点,这可能有助于它们对微管蛋白聚合和潜在抗癌活性的抑制作用。这些发现突出了此类化合物在开发新治疗剂中的潜力 (Jayarajan 等人,2019)

其他应用

对这些化合物的研究和开发扩展到各个领域,包括研究它们的电子结构、光物理性质以及调整量子效率在 OLED 中的潜在应用以及作为生物成像的 PET 示踪剂 (Liu 等人,2012)(Liu 等人,2014)

作用机制

Target of Action

The primary target of this compound is the tropomyosin receptor kinases (TrkA/B/C) . These receptors are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers . Dysregulation of TrkA/B/C expression and signaling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the Trk receptors, by inhibiting their activityIt is known that the compound was identified as a potent inhibitor of trk receptors with picomolar ic50 .

Biochemical Pathways

The compound’s interaction with Trk receptors affects the signaling pathways associated with these receptors. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival. Dysregulation of these pathways can lead to neurodegenerative diseases and cancers .

Pharmacokinetics

The pyrrolidine ring, a key structural feature of the compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of Trk receptor activity, which can potentially halt the progression of diseases associated with the dysregulation of these receptors. This includes various neurodegenerative diseases and cancers .

属性

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O/c20-15-5-2-1-4-14(15)16-7-8-18(24-23-16)25-11-9-13(12-25)22-19(26)17-6-3-10-21-17/h1-8,10,13,21H,9,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRBVODWSGWPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CN2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。